Cas no 930769-57-6 ((3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride)

(3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (S)-3-AMINO-3-(4-FLUORO-PHENYL)-PROPIONIC ACID HYDROCHLORIDE
- (3S)-3-AMINO-3-(4-FLUOROPHENYL)PROPANOIC ACID HYDROCHLORIDE
- (S)-3-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride
- AT27011
- EN300-8668562
- Z4935533100
- 930769-57-6
- (3S)-3-amino-3-(4-fluorophenyl)propanoic acid;hydrochloride
- (3S)-3-AMINO-3-(4-FLUOROPHENYL)PROPANOIC ACID HCL
- Benzenepropanoic acid, beta-amino-4-fluoro-, hydrochloride (1:1), (betaS)-
- (S)-3-Amino-3-(4-fluoro-phenyl)-propionic Acid HCl
- (3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride
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- MDL: MFCD03427840
- Inchi: 1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1
- InChI Key: WYDDUVABUITTBX-QRPNPIFTSA-N
- SMILES: C(O)(=O)C[C@H](N)C1=CC=C(F)C=C1.[H]Cl
Computed Properties
- Exact Mass: 219.0462344g/mol
- Monoisotopic Mass: 219.0462344g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 179
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3Ų
(3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8668562-1.0g |
(3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride |
930769-57-6 | 95.0% | 1.0g |
$47.0 | 2025-02-21 | |
Enamine | EN300-8668562-5g |
(3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride |
930769-57-6 | 95% | 5g |
$295.0 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1823783-250mg |
(3S)-3-Amino-3-(4-fluorophenyl)propanoic acid hcl |
930769-57-6 | 250mg |
¥1908.00 | 2024-04-25 | ||
1PlusChem | 1P01PE0X-250mg |
Benzenepropanoic acid, β-amino-4-fluoro-, hydrochloride (1:1), (βS)- |
930769-57-6 | 95% | 250mg |
$191.00 | 2024-04-20 | |
Aaron | AR01PE99-5g |
Benzenepropanoic acid, β-amino-4-fluoro-, hydrochloride (1:1), (βS)- |
930769-57-6 | 95% | 5g |
$431.00 | 2023-12-15 | |
Enamine | EN300-8668562-5.0g |
(3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride |
930769-57-6 | 95.0% | 5.0g |
$182.0 | 2025-02-21 | |
1PlusChem | 1P01PE0X-100mg |
Benzenepropanoic acid, β-amino-4-fluoro-, hydrochloride (1:1), (βS)- |
930769-57-6 | 95% | 100mg |
$117.00 | 2024-04-20 | |
Aaron | AR01PE99-250mg |
Benzenepropanoic acid, β-amino-4-fluoro-, hydrochloride (1:1), (βS)- |
930769-57-6 | 95% | 250mg |
$190.00 | 2025-02-14 | |
Aaron | AR01PE99-100mg |
Benzenepropanoic acid, β-amino-4-fluoro-, hydrochloride (1:1), (βS)- |
930769-57-6 | 95% | 100mg |
$112.00 | 2025-02-14 | |
Aaron | AR01PE99-500mg |
Benzenepropanoic acid, β-amino-4-fluoro-, hydrochloride (1:1), (βS)- |
930769-57-6 | 95% | 500mg |
$105.00 | 2023-12-15 |
(3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride Related Literature
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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3. Book reviews
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
Additional information on (3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride
(3S)-3-Amino-3-(4-Fluorophenyl)Propanoic Acid Hydrochloride: A Comprehensive Overview
The compound with CAS No. 930769-57-6, commonly referred to as (3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The (S)-configuration at the chiral center suggests its importance in stereochemistry, which is critical for biological activity and pharmacokinetics.
Recent studies have highlighted the role of (3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride in modulating cellular signaling pathways. Its ability to interact with specific receptors and enzymes makes it a promising candidate for therapeutic interventions. For instance, research has shown that this compound exhibits potential anti-inflammatory and neuroprotective effects, which could be harnessed for treating conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of (3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride involves a multi-step process that requires precise control over stereochemistry. The introduction of the fluorophenyl group at the 4-position enhances the molecule's lipophilicity, which is essential for its bioavailability. Additionally, the amino group plays a crucial role in hydrogen bonding interactions, further contributing to its pharmacological properties.
One of the most recent advancements in understanding this compound is its application in peptide synthesis. The hydrochloride salt form of (3S)-3-amino-3-(4-fluorophenyl)propanoic acid has been utilized as a building block in constructing complex peptide sequences. This highlights its versatility in both organic synthesis and medicinal chemistry.
In terms of biological activity, (3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride has demonstrated selective binding to certain G-protein coupled receptors (GPCRs). This selectivity is crucial for developing drugs with fewer off-target effects and higher efficacy. Furthermore, its ability to penetrate the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) disorders.
Recent computational studies have provided deeper insights into the molecular interactions of this compound. Using advanced molecular docking techniques, researchers have identified key residues on target proteins that are critical for binding affinity. These findings are paving the way for rational drug design strategies aimed at optimizing this compound's therapeutic potential.
The development of efficient synthetic routes for (3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride has also been a focus of recent research. Novel methodologies involving asymmetric catalysis and enantioselective synthesis have been reported, enabling scalable production of this chiral compound with high optical purity.
In conclusion, (3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride stands out as a versatile and biologically active molecule with diverse applications in drug discovery and organic synthesis. Its unique structural features, combined with cutting-edge research findings, position it as a valuable tool in advancing modern medicine.
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